molecular formula C8H9O3S- B14915306 2-Phenylethanesulfonate

2-Phenylethanesulfonate

Cat. No.: B14915306
M. Wt: 185.22 g/mol
InChI Key: ZTJLYUVAFAMUKO-UHFFFAOYSA-M
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Description

2-Phenylethanesulfonate is an organic compound with the molecular formula C8H9O3S. It is a sulfonate ester derived from phenylethane and sulfonic acid. This compound is known for its diverse chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylethanesulfonate typically involves the reaction of phenylethane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired sulfonate ester .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of catalytic agents such as potassium fluoride and N-fluorobenzenesulfonimide has been shown to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Phenylethanesulfonate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The specific pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

  • Phenylethanesulfonic acid
  • Phenylethanesulfonyl chloride
  • Phenylethanesulfonamide

Comparison: 2-Phenylethanesulfonate is unique due to its sulfonate ester group, which imparts distinct chemical reactivity compared to its analogs. For instance, phenylethanesulfonic acid is more acidic, while phenylethanesulfonyl chloride is more reactive towards nucleophiles. Phenylethanesulfonamide, on the other hand, exhibits different biological activities .

Properties

IUPAC Name

2-phenylethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJLYUVAFAMUKO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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